5-Methoxy-N1-methylbenzene-1,2-diamine

Description

BenchChem offers high-quality 5-Methoxy-N1-methylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-N1-methylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

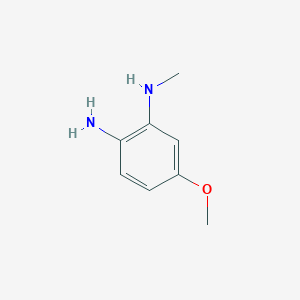

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLCHGDNINANNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129139-48-6 | |

| Record name | 5-methoxy-N1-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Safety and Handling of 5-Methoxy-N1-methylbenzene-1,2-diamine

[1]

CAS Number: 129139-48-6

Synonyms: 4-Methoxy-N2-methyl-1,2-benzenediamine; 1-Amino-2-methylamino-5-methoxybenzene

Chemical Formula: C

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the structural reactivity of 5-Methoxy-N1-methylbenzene-1,2-diamine is the foundation of safe handling.[1] This molecule features an electron-rich benzene ring substituted with two amino groups (ortho-diamine) and a methoxy group.[1]

Key Reactivity Insights:

-

Oxidation Sensitivity: The ortho-diamine motif, further activated by the electron-donating methoxy and methyl groups, makes this compound highly susceptible to auto-oxidation.[1] It readily forms quinone diimines or azo-dimers upon exposure to air, necessitating strict inert atmosphere handling.[1]

-

Nucleophilicity: The N1-methyl group increases the basicity and nucleophilicity of the amine, making it a potent nucleophile in substitution reactions but also increasing its potential for skin absorption and biological interaction.[1]

Table 1: Physicochemical Properties[1]

| Property | Value / Characteristic | Experimental Implication |

| Physical State | Semi-solid / Low-melting solid | Difficult to weigh precisely; may require gentle warming to dispense as liquid.[1] |

| Melting Point | ~78–80 °C (Lit.)[1] | Solid at room temp, but often appears as a sticky mass due to impurities/supercooling.[1] |

| Solubility | DMSO, Methanol, DCM | Lipophilic nature facilitates rapid dermal absorption.[1] |

| pKa (Calc.) | ~6.5 (Conjugate acid) | Moderate base; can be extracted into acidic aqueous phases.[1] |

| Storage | 2–8 °C, Dark, Argon/Nitrogen | Critical: Degrades rapidly in light/air.[1] |

Toxicological Profile & Hazard Mechanisms[1]

GHS Classification: Danger Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315/H319 (Irritant).[1]

Mechanism of Toxicity

Unlike simple irritants, phenylenediamines exert toxicity through specific biochemical pathways.[1]

-

Metabolic Activation: The compound can undergo N-oxidation by cytochrome P450 enzymes (specifically CYP1A2) to form hydroxylamines.[1]

-

Redox Cycling: The ortho-diamine structure allows cycling between the reduced amine and the oxidized quinone diimine species.[1] This cycle generates Reactive Oxygen Species (ROS), leading to cellular oxidative stress and DNA damage.[1]

-

Sensitization: The oxidized quinone intermediates are potent electrophiles (Michael acceptors) that can haptenize proteins, leading to severe allergic contact dermatitis (Type IV hypersensitivity).[1]

Diagram 1: Oxidation & Toxicity Pathway

This diagram illustrates the oxidative degradation pathway that dictates both storage requirements and toxicity mechanisms.[1]

Caption: Auto-oxidation pathway leading to reactive quinone species and subsequent biological damage.[1]

Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for methylated aromatic amines due to rapid permeation.[1]

-

Respiratory: A powered air-purifying respirator (PAPR) or a full-face mask with P100/OV cartridges is required if handling powder outside a glovebox.[1] For solution handling in a fume hood, N95 is insufficient; use N100.[1]

-

Dermal:

Engineering Controls

-

Primary Containment: Weighing and transfer of the neat solid must occur in a Glovebox (N2/Ar atmosphere) or a Class II Biosafety Cabinet fitted with charcoal filters.[1]

-

Secondary Containment: All reactions involving this compound must be performed in a fume hood with a face velocity >100 fpm.[1] Use spill trays lined with absorbent pads.[1]

Storage & Stability[1]

-

Atmosphere: Store strictly under Argon. Nitrogen is acceptable if high purity (5.0 grade), but Argon is heavier than air and provides a better blanket for opened vials.[1]

-

Temperature: 2–8 °C. Do not freeze-thaw repeatedly as this promotes moisture condensation and subsequent hydrolysis/oxidation.[1]

Experimental Methodologies

Protocol A: Safe Weighing and Transfer

Because the substance is often a semi-solid or sticky lump, standard spatula techniques increase contamination risk.[1]

-

Preparation: Equilibrate the vial to room temperature inside a desiccator before opening to prevent water condensation.

-

Liquefaction (Optional but Recommended): If the compound is a semi-solid, gently warm the vial to 40°C in a water bath (under inert gas flow) until it melts.

-

Transfer: Use a pre-warmed glass syringe or a positive-displacement pipette to transfer the liquid.[1] This avoids static scattering of solid particles and ensures accurate dosing.[1]

-

Quenching: Immediately wipe the syringe exterior with a methanol-dampened wipe, then dispose of the wipe into solid hazardous waste.

Protocol B: Reaction Monitoring

The amine groups interfere with certain TLC stains.

-

TLC Visualization: Do not rely solely on UV.[1] Use Ninhydrin (turns red/purple) or p-Anisaldehyde (oxidizes the ring).[1]

-

Note: The starting material will likely streak on silica due to the basic amines.[1] Pre-treat the TLC plate with 1% Triethylamine in Hexanes/EtOAc to sharpen spots.[1]

Diagram 2: Safe Handling Workflow

A logical decision tree for handling the neat substance.

Caption: Decision matrix for handling solid vs. liquid forms of the diamine.

Waste Disposal & Decontamination[1]

Decontamination Solution: Aromatic amines can be chemically neutralized before disposal.[1]

-

Recipe: 5% Hydrochloric acid (HCl) in water.

-

Mechanism: Converts the free amine (volatile, lipophilic) into the hydrochloride salt (non-volatile, water-soluble).[1] This significantly reduces vapor pressure and skin permeation risk during waste handling.[1]

-

Surface Cleaning: Wipe contaminated surfaces with 5% HCl, followed by detergent and water.[1]

Disposal Stream:

References

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 5-Methoxy-N1-methylbenzene-1,2-diamine. Retrieved from

-

PubChem. (n.d.).[1][2] Compound Summary: 5-Methoxy-N1-methylbenzene-1,2-diamine (CID 12198276).[1][3] National Library of Medicine.[1] Retrieved from [1]

-

Nohynek, G. J., et al. (2004).[1] Toxicity and human health risk of hair dyes. Food and Chemical Toxicology. (Contextual reference for phenylenediamine toxicity mechanisms).

-

ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Substituted Phenylenediamines. (General class hazards for methylated benzenediamines).

An In-depth Technical Guide on the Solubility of 5-Methoxy-N1-methylbenzene-1,2-diamine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-Methoxy-N1-methylbenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility Profiling

5-Methoxy-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine, serves as a critical building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its solubility in different organic solvents directly impacts reaction kinetics, yield, and purity of the final product. A thorough understanding of its solubility profile enables chemists to make informed decisions regarding solvent selection for synthesis, extraction, and crystallization.

The fundamental principle governing solubility is "like dissolves like".[1] This means that a solute will dissolve best in a solvent that has a similar polarity.[1] Aromatic amines, such as the topic compound, are generally more soluble in aromatic solvents.[2] However, the presence of both a methoxy group and two amine functionalities introduces a nuanced polarity that necessitates empirical determination of solubility across a spectrum of solvents.

Physicochemical Properties Influencing Solubility

To predict and understand the solubility of 5-Methoxy-N1-methylbenzene-1,2-diamine, it is crucial to consider its key physicochemical properties.

| Property | Value/Description | Implication for Solubility |

| Molecular Formula | C₈H₁₂N₂O | Indicates a relatively small molecule, which can favor solubility. |

| Molecular Weight | 152.19 g/mol [3] | |

| Structure | A benzene ring substituted with a methoxy group, a primary amine, and a secondary N-methylamine group. | The aromatic ring provides a nonpolar character, while the amine and methoxy groups introduce polarity and hydrogen bonding capabilities. |

| Polarity | The molecule possesses both polar (amine, methoxy) and nonpolar (benzene ring) regions, making it amphiphilic to some extent. The lone pair of electrons on the nitrogen atoms makes amines both basic and nucleophilic.[4] | Expected to have moderate solubility in a range of solvents. Solubility will be a balance between the non-polar aromatic ring and the polar functional groups. |

| Hydrogen Bonding | The primary and secondary amine groups can act as hydrogen bond donors, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[5] | This capability enhances solubility in protic solvents like alcohols and water. |

| pKa | Not explicitly found for this specific compound, but aromatic amines are generally less basic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring.[4][6] | The basicity of the amine groups will influence solubility in acidic solutions. |

The interplay of these properties dictates the compound's interaction with different solvent molecules. For instance, the nonpolar benzene ring will favor interactions with nonpolar solvents through van der Waals forces, while the polar amine and methoxy groups will favor interactions with polar solvents through dipole-dipole interactions and hydrogen bonding.[2]

Solubility Profile in Common Organic Solvents

Based on general principles of amine solubility, a qualitative prediction of the solubility of 5-Methoxy-N1-methylbenzene-1,2-diamine can be made. Lower aliphatic amines are generally soluble in water due to hydrogen bonding, but solubility decreases as the size of the hydrophobic alkyl group increases.[6] Amines are also typically soluble in less polar organic solvents like ether, alcohol, and benzene.[4][7]

Qualitative Solubility Observations:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The ability to form hydrogen bonds with the solvent's hydroxyl group is a primary driver of solubility.[5] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors and have strong dipole moments, facilitating the dissolution of polar molecules.[8] |

| Nonpolar Aromatic | Toluene, Benzene | High | The "like dissolves like" principle suggests strong solubility due to the interaction between the aromatic rings of the solute and solvent.[2] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a range of organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than alcohols but can still act as hydrogen bond acceptors. |

| Alkanes | Hexane, Heptane | Low | The significant difference in polarity between the highly nonpolar alkane and the more polar aromatic diamine leads to poor solubility.[2] |

It is important to note that these are predictions. For critical applications, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

A robust and reproducible method is required to accurately determine the solubility of 5-Methoxy-N1-methylbenzene-1,2-diamine. The following protocol outlines a standard procedure.

Objective: To determine the qualitative and semi-quantitative solubility of 5-Methoxy-N1-methylbenzene-1,2-diamine in various organic solvents.

Materials:

-

5-Methoxy-N1-methylbenzene-1,2-diamine

-

A range of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Graduated cylinders or pipettes

Procedure:

-

Preparation: Place a small, accurately weighed amount (e.g., 25 mg) of 5-Methoxy-N1-methylbenzene-1,2-diamine into a clean, dry test tube.[9]

-

Solvent Addition: Add a small volume (e.g., 0.75 mL) of the selected solvent to the test tube in portions.[9]

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing and facilitate dissolution.[1]

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.[1]

-

-

Semi-Quantitative Assessment (Optional): If the compound is soluble, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved after prolonged mixing). Record the total amount of solute dissolved in the known volume of solvent to estimate the solubility (e.g., in mg/mL).

-

Acid/Base Solubility: To assess the impact of pH, test the solubility in aqueous solutions of 5% HCl and 5% NaOH.[10] The basic amine groups should react with HCl to form a water-soluble salt.[10]

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

-

Consult the Safety Data Sheet (SDS) for 5-Methoxy-N1-methylbenzene-1,2-diamine and all solvents used for specific handling and disposal information.[11][13]

Diagram of the Experimental Workflow for Solubility Determination:

Sources

- 1. chem.ws [chem.ws]

- 2. quora.com [quora.com]

- 3. chemscene.com [chemscene.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. brainkart.com [brainkart.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

- 12. fishersci.com [fishersci.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Methodological & Application

synthesis of benzimidazoles using 5-Methoxy-N1-methylbenzene-1,2-diamine

Application Note: Regio-Defined Synthesis of 1-Methyl-5-Methoxybenzimidazoles

Executive Summary

This technical guide details the synthesis of 1-methyl-5-methoxybenzimidazole derivatives utilizing 5-Methoxy-N1-methylbenzene-1,2-diamine (CAS: 121982-76-x equivalent) as the core scaffold. Unlike the synthesis using non-methylated o-phenylenediamines—which results in a tautomeric mixture of 5- and 6-methoxy isomers—the use of the N1-methylated precursor locks the regiochemistry, yielding a single, defined pharmacophore.

This protocol covers two primary methodologies:

-

Oxidative Cyclocondensation with aldehydes (for C2-aryl/alkyl derivatives).

-

Acid-Catalyzed Condensation with carboxylic acids/orthoesters (for C2-alkyl derivatives).

Scientific Foundation & Mechanistic Insight

The Regiochemistry Advantage

In classical benzimidazole synthesis using 4-methoxy-1,2-phenylenediamine, the product exists as a tautomeric equilibrium between the 5-methoxy and 6-methoxy forms. This ambiguity complicates Structure-Activity Relationship (SAR) studies.

By employing 5-Methoxy-N1-methylbenzene-1,2-diamine :

-

The N1-methyl group acts as a positional anchor.

-

The C5-methoxy group (para to the primary amine, meta to the methylamine) is spatially fixed relative to the N-methyl "pyrrole-like" nitrogen.

-

Result: The reaction exclusively yields 1-methyl-5-methoxybenzimidazoles , eliminating the need for chiral separation or complex isomeric purification.

Reaction Mechanism (Oxidative Cyclization)

The reaction with aldehydes proceeds via a "Schiff Base First" mechanism, followed by ring closure and oxidation.

Figure 1: Mechanistic pathway for the oxidative cyclization of N-methylated diamines with aldehydes.

Experimental Protocols

Method A: Oxidative Cyclization with Aldehydes (Mild Conditions)

Best for: Aromatic aldehydes, sensitive functional groups.

Reagents:

-

Substrate: 5-Methoxy-N1-methylbenzene-1,2-diamine (1.0 equiv)

-

Electrophile: Aryl/Alkyl Aldehyde (1.1 equiv)

-

Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)

-

Solvent: DMF or DMSO (Dry)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-N1-methylbenzene-1,2-diamine (1.0 mmol) in DMF (5 mL).

-

Addition: Add the aldehyde (1.1 mmol) in one portion. Stir at room temperature for 15 minutes to allow partial imine formation.

-

Oxidant: Add Na₂S₂O₅ (1.2 mmol).

-

Heating: Heat the mixture to 80°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The fluorescent blue spot of the diamine should disappear.

-

-

Workup:

Method B: Acid-Catalyzed Condensation (Carboxylic Acids)

Best for: C2-Methyl, C2-Ethyl, or stable alkyl derivatives.

Reagents:

-

Substrate: 5-Methoxy-N1-methylbenzene-1,2-diamine (1.0 equiv)

-

Reagent: Carboxylic Acid (e.g., Acetic Acid) (Excess or 1.2 equiv if solid)

-

Catalyst: Polyphosphoric Acid (PPA) or 4N HCl

Protocol:

-

Mixing: Mix the diamine (1.0 mmol) with the carboxylic acid (1.2 mmol).

-

Catalysis: Add PPA (approx. 2 g per mmol of substrate).

-

Reaction: Heat to 120–140°C for 2–3 hours.

-

Note: PPA is viscous; ensure mechanical stirring or vigorous magnetic stirring.

-

-

Quenching:

-

Cool to ~60°C (do not let it solidify completely).

-

Slowly pour into crushed ice with stirring.

-

Neutralize with 20% NaOH solution or NH₄OH until pH ~8.

-

-

Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water.

Data Analysis & Validation

Expected Analytical Signatures

To validate the synthesis of 1-methyl-5-methoxybenzimidazole , look for these specific NMR markers:

| Feature | 1H NMR Signal (CDCl3, approx) | Diagnostic Value |

| N-Methyl | Singlet, δ 3.70 – 3.85 ppm | Confirms N-alkylation retention. |

| O-Methoxy | Singlet, δ 3.80 – 3.90 ppm | Confirms presence of methoxy group. |

| C2-H | Singlet, δ 7.80 – 8.00 ppm | Only present if Formic Acid/Orthoformate used. |

| Aromatic Protons | 3 signals (d, d, s pattern) | Confirms 1,2,4-substitution pattern on benzene ring. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete oxidation of benzazoline intermediate. | Increase reaction time or switch oxidant to Air/O2 bubbling or Iodine (10 mol%) . |

| Sticky Gum Product | Residual DMF/DMSO. | Wash the organic layer thoroughly with water (5x) during extraction or use lyophilization. |

| Regioisomer Confusion | Incorrect starting material. | Verify the diamine precursor is N1-methyl, not N-methyl-4-methoxy (which puts OMe at a different relative position). |

Workflow Visualization

Figure 2: Standard operational workflow for the synthesis of benzimidazoles from N-methylated diamines.

References

-

Sluiter, J., & Christoffers, J. (2009).[1][4] Synthesis of Benzimidazoles from N-Alkyl-1,2-phenylenediamines. Synlett, 2009(1), 63-66.[1]

-

Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[1] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(3), 417-427.

-

Raja, D., et al. (2020).[1] Selective Synthesis of Benzimidazoles via Oxidative Cyclization.[1][5] The Journal of Organic Chemistry, 85(17), 11531–11540.

-

PubChem Compound Summary. (n.d.). 5-methoxy-N1-methylbenzene-1,2-diamine (CID 12198276).[6]

-

Dimitriou, A. A., et al. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.[7] Catalysts, 11(2), 196.

Sources

- 1. Benzimidazole synthesis [organic-chemistry.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. biotage.com [biotage.com]

- 4. Benzimidazole and Their Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 6. 5-methoxy-N1-methylbenzene-1,2-diamine | C8H12N2O | CID 12198276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

large-scale synthesis using 5-Methoxy-N1-methylbenzene-1,2-diamine

An Application Guide to the Scalable Synthesis of 5-Methoxy-N1-methylbenzene-1,2-diamine

Abstract

This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of 5-Methoxy-N1-methylbenzene-1,2-diamine, a valuable substituted o-phenylenediamine intermediate in pharmaceutical and materials science research. The synthetic strategy is designed for large-scale production, beginning with the commercially available precursor, 4-Methoxy-2-nitroaniline. This guide offers in-depth, step-by-step protocols for the key transformations: N-methylation and subsequent nitro group reduction. Emphasis is placed on the rationale behind procedural choices, process safety, and methods for purification and characterization, ensuring a reproducible and efficient synthesis. This document is intended for researchers, chemists, and process development professionals in the drug development and chemical industries.

Introduction and Significance

5-Methoxy-N1-methylbenzene-1,2-diamine is a key building block in synthetic organic chemistry. The vicinal diamine functionality serves as a versatile scaffold for the construction of various heterocyclic systems, most notably benzimidazoles and quinoxalines.[1][2] These heterocycles are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The methoxy and N-methyl substituents on the diamine core allow for fine-tuning of the physicochemical properties—such as solubility, lipophilicity, and metabolic stability—of the final target molecules.

Given its utility, access to multi-gram or kilogram quantities of this intermediate is often a prerequisite for extensive research and development campaigns.[3][4] Standard laboratory procedures may not be directly transferable to a larger scale due to challenges in heat management, reagent handling, and product purification. This guide outlines an optimized, field-proven two-step synthetic sequence designed for scalability and efficiency.

Overall Synthetic Strategy

The synthesis commences with the readily available starting material, 4-Methoxy-2-nitroaniline. The two-step sequence involves an initial N-methylation of the primary amine, followed by the reduction of the nitro group to yield the target diamine. This route is advantageous due to the high functional group tolerance of the chosen reactions and the relative ease of purification of the intermediates and the final product.

Caption: High-level workflow for the synthesis of 5-Methoxy-N1-methylbenzene-1,2-diamine.

Detailed Protocols and Methodologies

Safety First: Aromatic amines and their nitro precursors can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7][8] All operations should be conducted in a well-ventilated fume hood.[9]

Step 1: Synthesis of N-Methyl-4-methoxy-2-nitroaniline

This procedure details the selective methylation of the primary amine of 4-Methoxy-2-nitroaniline. The use of sodium hydride (NaH) as a strong, non-nucleophilic base ensures efficient deprotonation of the amine, facilitating subsequent alkylation with methyl iodide (MeI).

Rationale: Sodium hydride is chosen over other bases like hydroxides or carbonates due to its high basicity, which drives the deprotonation to completion, and its insolubility in the reaction solvent, which can simplify workup. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the sodium cation and the resulting anion.[10]

Caption: Reaction scheme for the N-methylation of 4-Methoxy-2-nitroaniline.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |

| 4-Methoxy-2-nitroaniline | 168.15 | 1.0 | 100.0 g |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 1.2 | 28.5 g |

| Dimethylformamide (DMF) | --- | --- | 1000 mL |

| Methyl Iodide (MeI) | 141.94 | 1.5 | 52.8 mL (119.2 g) |

Protocol:

-

Setup: Equip a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is completely dry.

-

Reagent Addition: Under a nitrogen atmosphere, charge the flask with 4-Methoxy-2-nitroaniline (100.0 g) and anhydrous DMF (1000 mL). Stir the mixture until the solid dissolves.

-

Deprotonation: Carefully add the sodium hydride (60% dispersion in mineral oil, 28.5 g) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved, and the reaction is exothermic. Maintain the internal temperature below 30°C using an ice-water bath. A deep red slurry will form.[10]

-

Methylation: After the addition of NaH is complete, continue stirring for 15 minutes. Then, add methyl iodide (52.8 mL) dropwise via an addition funnel over 30-45 minutes, again maintaining the temperature below 30°C. The reaction is exothermic.[10]

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly pouring it into a mixture of ice water (2 L) and saturated sodium bicarbonate solution (500 mL). A bright orange precipitate will form.[10]

-

Isolation: Stir the slurry for 30 minutes, then collect the solid precipitate by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

-

Drying: Dry the solid product under vacuum at 50°C to a constant weight.

-

Expected Yield: 100-105 g (92-97%) of a bright orange solid.

-

Characterization: The product can be characterized by ¹H NMR and melting point analysis.

-

Step 2: Reduction of N-Methyl-4-methoxy-2-nitroaniline

This step employs catalytic transfer hydrogenation to reduce the nitro group to a primary amine. This method is highly efficient and selective, avoiding the use of high-pressure hydrogen gas, making it amenable to large-scale laboratory setups.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a classic and robust method for the reduction of aromatic nitro groups.[11] It is known for its high yields, clean reaction profiles, and the ease of catalyst removal by filtration. Sodium borohydride is used here as the in-situ hydrogen source, making the procedure operationally simpler than using a hydrogen gas cylinder.[12][13] This approach is often preferred in large-scale synthesis for safety and convenience.[12]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |

| N-Methyl-4-methoxy-2-nitroaniline | 182.18 | 1.0 | 100.0 g |

| Palladium on Carbon (10% Pd) | --- | 0.02 (mol%) | 2.0 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 6.0 | 62.2 g |

| Methanol (MeOH) | --- | --- | 1500 mL |

Protocol:

-

Setup: In a 3 L flask equipped with a mechanical stirrer and a thermometer, suspend N-Methyl-4-methoxy-2-nitroaniline (100.0 g) and 10% Pd/C (2.0 g) in methanol (1500 mL).

-

Reduction: Cool the mixture to 0-5°C using an ice-water bath. Add sodium borohydride (62.2 g) slowly in small portions over 1-2 hours. Caution: The reaction is highly exothermic, and hydrogen gas is evolved. Ensure the temperature does not exceed 20°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. The dark color of the reaction mixture should fade.

-

Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 100 mL). Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

-

Workup: Concentrate the filtrate under reduced pressure to remove most of the methanol.

-

Extraction: To the residue, add water (500 mL) and ethyl acetate (500 mL). Stir and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Aromatic diamines are prone to oxidation and may darken upon exposure to air. It is advisable to use the product immediately or store it under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8°C).[14]

-

Expected Yield: 75-80 g (89-95%) of a light brown oil or low-melting solid.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel. However, for many subsequent reactions, the crude material is of sufficient purity.

-

Summary of Quantitative Data

| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | 4-Methoxy-2-nitroaniline | N-Methyl-4-methoxy-2-nitroaniline | NaH, MeI | DMF | 92-97% |

| 2 | N-Methyl-4-methoxy-2-nitroaniline | 5-Methoxy-N1-methylbenzene-1,2-diamine | 10% Pd/C, NaBH₄ | Methanol | 89-95% |

References

- Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - NIH.

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- Reduction of nitro compounds - Wikipedia.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.

- Amine synthesis by nitro compound reduction - Organic Chemistry Portal.

- Aromatic Amines Hazcard Overview | PDF - Scribd.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

- Synthesis routes of 4-Methoxy-2-nitroaniline - Benchchem.

- US3203994A - Purification of meta-phenylenediamine - Google Patents.

- Highly Efficient and Selective Reduction of Nitroarenes into Anilines Catalyzed by Gold Nanoparticles Incarcerated in - IRIS.

- WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE - WIPO Patentscope.

- US3345413A - Process for purifying a phenylenediamine - Google Patents.

- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.

- 5-Methoxy-N1-methylbenzene-1,2-diamine | 129139-48-6 - Sigma-Aldrich.

- A Technical Guide to 3-Methoxymethyl-benzene-1,2-diamine for Chemical Research and Development - Benchchem.

- Enamine Scale-Up Synthesis of MedChem Relevant Cores.

- Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin - ResearchGate.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. Synthesis routes of 4-Methoxy-2-nitroaniline [benchchem.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.unisa.it [iris.unisa.it]

- 14. 5-Methoxy-N1-methylbenzene-1,2-diamine | 129139-48-6 [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methoxy-N1-methylbenzene-1,2-diamine Synthesis

Welcome to the technical support center for the synthesis of 5-Methoxy-N1-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving reaction yields and achieving high product purity. As a key building block in medicinal chemistry, the efficient and selective synthesis of this diamine is crucial. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Challenge of Selective N-Methylation

The synthesis of 5-Methoxy-N1-methylbenzene-1,2-diamine presents a classic chemoselectivity challenge: the mono-N-methylation of an aromatic diamine. The presence of two nucleophilic amino groups means that reactions can often lead to a mixture of unreacted starting material, the desired mono-methylated product, and undesired di-methylated byproducts.[1] The degree of N-methylation is a critical determinant of a molecule's physicochemical and biological properties, making control over this reaction paramount.[1] This guide will explore various methodologies and address the common pitfalls encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving a high yield of 5-Methoxy-N1-methylbenzene-1,2-diamine?

The principal obstacle is controlling the selectivity of the N-methylation. Both amino groups on the precursor, 4-methoxy-1,2-phenylenediamine, are nucleophilic and can react with the methylating agent. Over-methylation, leading to the formation of N1,N2-dimethylated or N1,N1-dimethylated products, is a common side reaction that consumes the starting material and complicates purification, thereby lowering the isolated yield of the desired mono-methylated product.[1][2]

Q2: Which analytical techniques are best for monitoring the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and immediate method for tracking the consumption of the starting material and the appearance of products. For more quantitative analysis and to distinguish between mono- and di-methylated products, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[3] High-Performance Liquid Chromatography (HPLC) can also be used. For definitive structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[4]

Q3: Are there "green" or safer alternatives to traditional methylating agents like methyl iodide or dimethyl sulfate?

Yes, there is growing interest in more environmentally benign methods. Dimethyl carbonate (DMC), often used with a catalyst, is considered a greener methylating agent.[3][5] Another approach is the use of methanol as the methyl source in the presence of a transition metal catalyst, which offers an atom-economical alternative.[1][6] These methods avoid the high toxicity and carcinogenicity associated with traditional reagents like dimethyl sulfate.[1][7]

Q4: My starting diamine has poor solubility in the reaction solvent. What can I do?

Poor solubility can significantly hinder reaction rates. First, ensure your solvent is appropriate and sufficiently dry. For many N-methylation reactions, polar aprotic solvents like DMF or acetonitrile are used.[1] If solubility remains an issue, gentle heating and vigorous stirring can help. In some cases, a co-solvent system may be necessary. However, be cautious, as changing the solvent can also affect reaction selectivity and rate.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Q: I've run the reaction for the specified time, but TLC/GC-MS analysis shows a large amount of unreacted 4-methoxy-1,2-phenylenediamine. What went wrong?

A: This issue typically points to one of three areas: reagent quality, reaction conditions, or catalyst activity.

-

Possible Cause 1: Inactive Reagents or Catalyst.

-

Causality: Methylating agents can degrade over time, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can be deactivated by atmospheric moisture. Catalysts, particularly transition metal complexes, can be sensitive to air and moisture.

-

Solution: Use freshly opened or purified reagents. Ensure bases are properly stored in a desiccator. If using a catalyst, verify its quality and consider handling it under an inert atmosphere (Nitrogen or Argon).

-

-

Possible Cause 2: Sub-optimal Reaction Temperature.

-

Causality: Many N-methylation reactions require a specific activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish or may not start at all. The Arrhenius equation dictates that reaction rates increase with temperature.[8]

-

Solution: Verify your heating apparatus is calibrated correctly. If the literature suggests a specific temperature (e.g., 150 °C for methanol/Iridium catalysis), ensure your reaction mixture reaches and maintains that temperature.[1] Consider a modest increase in temperature, but be aware this can sometimes negatively impact selectivity.

-

-

Possible Cause 3: Incorrect Stoichiometry.

-

Causality: The molar ratios of the diamine, methylating agent, and base/catalyst are critical. An insufficient amount of the methylating agent or base will naturally lead to incomplete conversion.

-

Solution: Carefully recalculate the molar equivalents for all reagents. It is often prudent to use a slight excess (1.05-1.2 equivalents) of the methylating agent, but this must be balanced against the risk of over-methylation.

-

Problem 2: Poor Selectivity and Formation of Di-methylated Byproducts

Q: My reaction goes to completion, but I'm isolating a significant amount of the di-methylated product, which is difficult to separate from my desired compound. How can I improve mono-selectivity?

A: Achieving mono-selectivity is the core challenge. The solution lies in carefully controlling reaction parameters and choosing the right methodology.

-

Possible Cause 1: Excess Methylating Agent or Prolonged Reaction Time.

-

Causality: Once the desired mono-methylated product is formed, it can compete with the starting material for the remaining methylating agent. The longer the reaction runs after the starting material is consumed, the higher the probability of a second methylation event.

-

Solution:

-

Stoichiometry Control: Use precisely 1.0 equivalent of the methylating agent relative to the diamine.

-

Careful Monitoring: Monitor the reaction closely by TLC or GC-MS. Quench the reaction as soon as the starting material has been consumed to a satisfactory level.

-

Slow Addition: In some cases, adding the methylating agent slowly (e.g., via a syringe pump) over several hours can maintain a low concentration, favoring reaction with the more nucleophilic primary amine of the starting material over the less nucleophilic secondary amine of the product.

-

-

-

Possible Cause 2: Reaction Conditions are Too Forcing.

-

Causality: High temperatures can provide enough energy to overcome the activation barrier for the second, less favorable methylation step, thus reducing selectivity.

-

Solution: Try running the reaction at a lower temperature for a longer period. While this may slow the overall conversion rate, it often dramatically improves the ratio of mono- to di-methylated product.

-

-

Possible Cause 3: Inappropriate Choice of Reagents/Catalyst.

-

Causality: The nature of the reagents plays a key role. Bulky methylating agents or catalysts can sterically hinder the second methylation at the already substituted nitrogen atom.[6][7]

-

Solution: Consider methods known for mono-selectivity. For example, using phenyl trimethylammonium iodide with a mild base like cesium carbonate (Cs2CO3) has been shown to be highly effective for mono-methylation of amides, a principle that can be extended to amines.[7] The Eschweiler-Clarke reaction is also known to resist the formation of quaternary ammonium salts, which can be an issue with methyl iodide.[1]

-

Problem 3: Difficulty with Product Purification

Q: I have a mixture of my starting material, mono-methylated, and di-methylated products. They are very close on TLC, and I'm struggling with column chromatography.

A: Co-elution of structurally similar aromatic amines is a common purification challenge. Success requires optimizing your chromatography technique.

-

Possible Cause 1: Inadequate Solvent System.

-

Causality: If the polarity of the eluent is too high, all components will move too quickly up the column, resulting in poor separation. If it's too low, they may not move at all.

-

Solution:

-

Find the Right Polarity: Systematically test different solvent ratios (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) using TLC to find a system that gives good separation (ΔRf > 0.1) between your desired product and the main impurities.

-

Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent ratio), use a shallow gradient. Start with a low polarity eluent and gradually increase the percentage of the more polar solvent. This will help resolve closely-eluting spots.

-

-

-

Possible Cause 2: Column Overloading.

-

Causality: Loading too much crude material onto the column relative to the amount of stationary phase (silica gel) will cause bands to broaden and overlap, destroying separation.

-

Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 50:1. If separation is particularly difficult, a ratio of 100:1 or higher may be necessary.

-

Data Presentation: Comparison of N-Methylation Methods

The following table summarizes various N-methylation methods applicable to aromatic diamines, providing a comparative overview to guide your experimental design.[1]

| Method | Methylating Agent | Catalyst / Base | Temp. (°C) | Time (h) | Typical Yield | Key Advantages & Disadvantages |

| Catalytic | Methanol | Iridium(I) catalyst, Cs2CO3 | 150 | 5 | Good | Pro: Uses an inexpensive, green methyl source.[1] Con: Requires a specialized, expensive catalyst; high temperature. |

| Eschweiler-Clarke | Formic Acid / Formaldehyde | None (reagents are catalysts) | ~100 | 2-6 | Good-Excellent | Pro: Inexpensive reagents, avoids quaternary salt formation.[1] Con: Strongly acidic conditions; can be substrate-limited. |

| Dimethyl Sulfate | Dimethyl Sulfate (DMS) | NaHCO3 | Reflux | ~20 | Variable | Pro: Potent and effective methylating agent. Con: Extremely toxic and carcinogenic; long reaction time.[1] |

| Methyl Iodide | Methyl Iodide (MeI) | Inorganic Base (e.g., K2CO3) | RT - 40 | Variable | Variable | Pro: Highly reactive. Con: Volatile and toxic; high risk of over-methylation to quaternary salts.[1][9] |

| Dimethyl Carbonate | Dimethyl Carbonate (DMC) | Cu–Zr Bimetallic NPs | 180 | 4 | Up to 91% | Pro: Green, non-toxic reagent.[3][5] Con: Requires high temperature and a specific catalyst system. |

Experimental Protocols & Visualizations

The following are detailed protocols for common methylation strategies. Researchers should always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: N-Methylation using Eschweiler-Clarke Reaction

This method utilizes formic acid and formaldehyde for reductive methylation. It is advantageous as it typically prevents over-methylation to quaternary ammonium salts.[1]

-

To a round-bottom flask, add 4-methoxy-1,2-phenylenediamine (1.0 eq).

-

Add formic acid (1.8 eq) and formaldehyde (37% aqueous solution, 1.1 eq).[1]

-

Heat the reaction mixture to 90-100 °C and stir for 2-6 hours, monitoring by TLC.

-

Cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution or 1M sodium hydroxide until the pH is ~8-9.

-

Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.[10]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography (e.g., Hexane/Ethyl Acetate gradient) to isolate 5-Methoxy-N1-methylbenzene-1,2-diamine.

Caption: Workflow for Eschweiler-Clarke N-methylation.

Protocol 2: N-Methylation using Dimethyl Sulfate

This protocol uses the powerful but toxic methylating agent dimethyl sulfate. Extreme caution and appropriate personal protective equipment (PPE) are mandatory. [1]

-

In a three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 4-methoxy-1,2-phenylenediamine (1.0 eq), sodium bicarbonate (2.5 g per 0.012 mol of diamine), and acetone.[1]

-

Add dimethyl sulfate (2.0 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for up to 20 hours, monitoring progress by TLC.[1]

-

After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and purify by column chromatography to yield the final product.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues during the synthesis.

Caption: A decision tree for troubleshooting low-yield reactions.

References

- Application Notes and Protocols for N-Methylation of Aromatic Diamines. BenchChem Technical Support.

- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega.

- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC.

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters - ACS Publications.

- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate.

- 5-Methoxy-N1-methylbenzene-1,2-diamine | 129139-48-6. Sigma-Aldrich.

- Methylation of NH2 Troubleshooting? Reddit.

- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed.

- 5-methoxy-N1-methylbenzene-1,2-diamine | C8H12N2O | CID 12198276. PubChem.

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov.

- N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure.

- Reducing the bottleneck in target synthesis. Biotage.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dea.gov [dea.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jasco.hu [jasco.hu]

- 9. reddit.com [reddit.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Preventing Oxidative Degradation of 5-Methoxy-N1-methylbenzene-1,2-diamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for handling 5-Methoxy-N1-methylbenzene-1,2-diamine. Given the compound's high sensitivity to atmospheric oxidation, this document outlines the chemical principles behind its instability and offers robust, field-tested protocols and troubleshooting advice to ensure experimental success and product integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 5-Methoxy-N1-methylbenzene-1,2-diamine.

Q1: Why is 5-Methoxy-N1-methylbenzene-1,2-diamine so susceptible to oxidation?

A1: The susceptibility arises from its chemical structure. As an ortho-diamine, it possesses two powerful electron-donating amine groups (-NHCH₃ and -NH₂) and a methoxy (-OCH₃) group on the aromatic ring. This high electron density makes the molecule highly reactive towards electrophilic attack, particularly from atmospheric oxygen. Aromatic amines are a class of compounds well-known for their sensitivity to oxidation, which can be triggered by exposure to air, light, and certain metal ions.[1]

Q2: What are the visual indicators of oxidation?

A2: The most prominent sign of oxidation is a distinct color change. While the pure compound can range from a liquid to a semi-solid, it should be relatively light in color. Upon exposure to air, it will progressively darken, turning yellow, then brown, and eventually to a dark, tar-like substance with extensive degradation. This discoloration is a direct result of the formation of highly conjugated, colored oxidation products.[1][2]

Q3: What are the primary chemical byproducts of this oxidation?

A3: While specific studies on this exact molecule are not abundant, by analogy with other o-phenylenediamines, oxidation typically leads to the formation of quinone-diimine intermediates. These highly reactive species can then undergo further reactions, including polymerization, to form a complex mixture of colored, often insoluble, byproducts.[1] This process is not only detrimental to the purity of the starting material but can also introduce significant complications in subsequent reaction steps and purification.

Q4: What are the non-negotiable storage conditions for this compound?

A4: To maintain its chemical integrity, 5-Methoxy-N1-methylbenzene-1,2-diamine must be stored under a completely inert atmosphere (argon or nitrogen) in a tightly sealed container. It should be kept in a cold environment, typically a refrigerator at 2-8°C, and protected from all light sources by using an amber vial or by wrapping the container in aluminum foil.[3]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and solving problems encountered during experimentation.

| Problem | Potential Cause(s) | Immediate Action & Long-Term Solution |

| Immediate Discoloration of Reaction | 1. Dissolved Oxygen in Solvents: Solvents, even those from sealed commercial bottles, contain significant amounts of dissolved oxygen. 2. Atmospheric Contamination: Brief exposure to air during reagent transfer can initiate rapid oxidation. 3. Reagent Impurity: One of the other reagents may contain oxidizing impurities. | Immediate Action: Purge the reaction headspace immediately with a stream of inert gas (argon or nitrogen). Long-Term Solution: • Solvent Purity: Always use freshly degassed solvents for both the reaction and any subsequent workup or chromatography. • Inert Atmosphere: Handle the diamine exclusively within a glovebox or by using proper Schlenk line techniques.[4][5][6] • Reagent Quality: Verify the purity of all other starting materials. |

| Product Darkens During Storage | 1. Improper Storage: The container is not fully sealed, or the inert atmosphere has been compromised. 2. Residual Oxygen: Micro-amounts of oxygen were trapped in the container upon sealing. | Immediate Action: If the discoloration is minor, re-purify the material if possible. Long-Term Solution: • Improve Storage Protocol: After purification, ensure the product is dried under high vacuum and backfilled with inert gas multiple times before sealing. Store in a freezer (-20°C) for long-term stability. • Use a Glovebox: All final aliquoting and sealing should be performed inside a glovebox with low oxygen and moisture levels.[6] |

| Low Reaction Yield & Multiple Spots on TLC | 1. Starting Material Degradation: The diamine was already partially oxidized before being added to the reaction. 2. In-situ Degradation: The reaction conditions (e.g., elevated temperature, incompatible reagents) are accelerating the oxidation of the diamine or the product. | Immediate Action: Analyze an aliquot of the starting material to confirm its purity before use. Long-Term Solution: • Strict Anaerobic Conditions: Ensure the entire reaction and workup procedure is conducted under a rigorously maintained inert atmosphere.[7] • Optimize Conditions: Re-evaluate the reaction temperature; higher temperatures can accelerate oxidation. Ensure all reagents are pure and compatible. • Antioxidant Use: If compatible with the reaction chemistry, consider adding a small amount of a reducing agent or antioxidant during the workup phase. |

Section 3: Best Practices and Experimental Protocols

Adherence to the following protocols is critical for preventing the oxidation of 5-Methoxy-N1-methylbenzene-1,2-diamine.

Protocol 3.1: Solvent Degassing Techniques

The removal of dissolved oxygen from solvents is a mandatory first step for any reaction involving this compound.

| Method | Procedure | Pros | Cons |

| Freeze-Pump-Thaw | 1. Freeze the solvent in a Schlenk flask using liquid nitrogen. 2. Apply a high vacuum for several minutes. 3. Close the flask to the vacuum and thaw the solvent. 4. Repeat the cycle 3-4 times. | Most effective method for complete oxygen removal.[4] | Time-consuming; requires liquid nitrogen and a high-vacuum line. |

| Inert Gas Sparging | Bubble a fine stream of argon or nitrogen through the solvent for 30-60 minutes via a long needle or cannula. | Simple, fast, and does not require a high-vacuum line. | Less effective than Freeze-Pump-Thaw; can evaporate volatile solvents. |

| Sonication Under Vacuum | Place the solvent flask in an ultrasonic bath and apply a gentle vacuum for 10-15 minutes, backfilling with inert gas. Repeat 3-5 times. | Relatively quick and efficient for small volumes.[4] | Less effective for large volumes; requires an ultrasonic bath. |

Protocol 3.2: Standard Workflow for Handling the Diamine

This protocol outlines the critical steps from storage to reaction setup using standard air-free techniques.[5]

-

Preparation: Before starting, ensure all glassware is oven-dried or flame-dried to remove adsorbed water and allowed to cool to room temperature under a stream of inert gas.

-

Transfer from Storage: Move the primary container of 5-Methoxy-N1-methylbenzene-1,2-diamine from cold storage into a glovebox or have it ready for Schlenk line transfer.

-

Weighing and Aliquoting:

-

In a Glovebox: Weigh the required amount of the diamine directly into the reaction vessel inside the glovebox.

-

On a Schlenk Line: If a glovebox is unavailable, create a positive pressure of inert gas in the storage vessel. Use a syringe or cannula to transfer an approximate volume to a tared, sealed reaction vessel under a positive pressure of inert gas. Determine the exact mass by difference.

-

-

Solvent Addition: Add the freshly degassed solvent to the reaction vessel via a cannula or syringe under a positive flow of inert gas.

-

Reaction Setup: Ensure the reaction vessel is equipped with a condenser (if heating) and a bubbler to maintain a slight positive pressure of inert gas throughout the experiment.

-

Workup and Purification: All aqueous solutions used for workup should be degassed by sparging with inert gas. Solvents for chromatography must also be thoroughly degassed before use. Perform column chromatography under a positive pressure of inert gas (flash chromatography).

Section 4: Visualization of Key Processes

The following diagrams illustrate the critical concepts and workflows discussed in this guide.

Caption: Recommended workflow for handling 5-Methoxy-N1-methylbenzene-1,2-diamine.

Caption: Simplified conceptual pathway of oxidative degradation.

Caption: Troubleshooting decision tree for discoloration issues.

Section 5: References

-

American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Diplomata Comerical. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

-

American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Google Patents. (1967). Process for purifying a phenylenediamine.

-

Occupational Safety and Health Administration. (1991). m-, o-, and p-Phenylenediamine. [Link]

-

LookChem. (n.d.). o-PHENYLENEDIAMINE. [Link]

-

Scribd. (n.d.). Aromatic Amines Hazcard Overview. [Link]

-

ResearchGate. (2007). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. [Link]

-

Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

-

Reddit. (2021). Purification of air-sensitive complex. [Link]

-

PubChem. (n.d.). 5-methoxy-N1-methylbenzene-1,2-diamine. [Link]

-

Wikipedia. (n.d.). Air-free technique. [Link]

-

Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. [Link]

-

DMT-Nexus Wiki. (2011). 5-MeO-DMT N-Oxide. [Link]

-

Google Patents. (2013). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. chemscene.com [chemscene.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Air-free technique - Wikipedia [en.wikipedia.org]

- 6. ossila.com [ossila.com]

- 7. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

Validation & Comparative

spectroscopic comparison of 5-Methoxy-N1-methylbenzene-1,2-diamine isomers

An In-Depth Spectroscopic Guide to Differentiating 5-Methoxy-N¹-methylbenzene-1,2-diamine Isomers

Abstract

The precise structural elucidation of aromatic diamine isomers is a critical step in pharmaceutical research and drug development, where regiochemistry dictates biological activity, metabolic stability, and toxicity. This guide provides a comprehensive spectroscopic framework for the differentiation of 5-Methoxy-N¹-methylbenzene-1,2-diamine and its key positional isomers. By leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a detailed analysis of the expected spectral differences rooted in fundamental chemical principles. This document serves as a practical reference for researchers and scientists, offering not only comparative data but also robust, self-validating experimental protocols to ensure data integrity and reproducibility.

Introduction: The Challenge of Isomer Differentiation

This guide focuses on distinguishing the following four closely related isomers, which present a common analytical challenge due to their identical molecular formula and weight.

Molecular Structures of Key Isomers

The primary task is to differentiate the target molecule from its most probable positional isomers. The subtle shifts in substituent placement create unique electronic and steric environments that can be probed effectively with modern spectroscopic techniques.

Comparative ¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful technique for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the aromatic protons provide a unique fingerprint for each substitution pattern.[1][2]

Underlying Principles

The positions of the aromatic protons are governed by the electronic effects of the substituents. The -NH₂, -NHCH₃, and -OCH₃ groups are all strong electron-donating groups (EDGs) via the resonance effect. This donation of electron density shields the ortho and para positions, causing their corresponding proton signals to shift upfield (to lower ppm values) compared to unsubstituted benzene (δ 7.34 ppm).[3] The splitting patterns are dictated by the number of adjacent protons (n), following the n+1 rule in first-order spectra.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR characteristics for the aromatic and key substituent protons of each isomer.

| Isomer | Proton H-3 | Proton H-4 | Proton H-5 | Proton H-6 | -OCH₃ Signal | N-CH₃ Signal |

| A: 5-Methoxy-N¹ | Doublet (d) | Doublet of Doublets (dd) | --- | Singlet-like (s) or narrow d | Singlet (s), ~3.7-3.8 ppm | Singlet (s), ~2.8 ppm |

| B: 4-Methoxy-N¹ | Doublet (d) | --- | Doublet of Doublets (dd) | Doublet (d) | Singlet (s), ~3.7-3.8 ppm | Singlet (s), ~2.8 ppm |

| C: 3-Methoxy-N¹ | --- | Triplet-like (t) | Doublet-like (d) | Doublet-like (d) | Singlet (s), ~3.7-3.8 ppm | Singlet (s), ~2.8 ppm |

| D: 5-Methoxy-N² | Doublet (d) | Doublet of Doublets (dd) | --- | Singlet-like (s) or narrow d | Singlet (s), ~3.7-3.8 ppm | Singlet (s), ~2.8 ppm |

Causality and Interpretation:

-

Isomer A (5-Methoxy-N¹): The proton at H-6 is ortho to the -NH₂ group and meta to the -OCH₃ group, but has no adjacent protons, leading to a characteristic singlet or narrowly split doublet. The proton at H-3 is adjacent only to H-4, appearing as a doublet. H-4 is split by both H-3 and H-6 (if meta-coupling is resolved), resulting in a doublet of doublets.

-

Isomer B (4-Methoxy-N¹): This isomer exhibits a more symmetric pattern in the aromatic region compared to A and C. The proton at H-3 is adjacent to H-2 (no proton) and H-4 (no proton), but coupled to H-5. The pattern will be distinct from the classic clean "para" doublet of doublets because the two sides of the ring are different.[2][3]

-

Isomer C (3-Methoxy-N¹): The proton at H-4 will be flanked by protons at H-5 and H-3 (no proton), and will likely appear as a triplet-like multiplet due to coupling with H-5 and H-6. This complex multiplet in the center of the aromatic region is a key identifier.

-

Differentiating A vs. D: Isomers A and D will have very similar aromatic ¹H NMR patterns. Differentiation may require advanced techniques like 2D NMR (NOESY) to establish through-space proximity between the N-CH₃ protons and the aromatic proton at H-6 (for Isomer A) or H-3 (for Isomer D). Subtle differences in the chemical shifts of the N-H protons may also be observed.

Comparative ¹³C NMR Spectroscopy Analysis

¹³C NMR spectroscopy provides complementary information based on the unique electronic environment of each carbon atom. The key is to count the number of distinct signals, which reflects the molecule's symmetry.[4]

Predicted ¹³C NMR Data

| Isomer | Expected Aromatic Signals | Rationale |

| A: 5-Methoxy-N¹ | 6 | No plane of symmetry, all 6 aromatic carbons are unique. |

| B: 4-Methoxy-N¹ | 6 | No plane of symmetry, all 6 aromatic carbons are unique. |

| C: 3-Methoxy-N¹ | 6 | No plane of symmetry, all 6 aromatic carbons are unique. |

| D: 5-Methoxy-N² | 6 | No plane of symmetry, all 6 aromatic carbons are unique. |

While all isomers are expected to show 6 unique aromatic carbon signals (plus signals for the -OCH₃ and N-CH₃ carbons), the chemical shifts will differ. The carbons directly attached to the oxygen and nitrogen atoms (ipso-carbons) will be the most downfield (highest ppm). Using predictive software or databases can help assign specific shifts, but the primary diagnostic value lies in a direct comparison of the spectra.

Comparative Infrared (IR) Spectroscopy Analysis

IR spectroscopy is excellent for confirming the presence of key functional groups. For these isomers, the N-H stretching region is the most diagnostic.

Key Diagnostic Regions

-

N-H Stretching (3500-3200 cm⁻¹): This is the most critical region. All four isomers possess both a primary amine (-NH₂) and a secondary amine (-NHCH₃).

-

Primary Amine (-NH₂): Gives rise to two distinct bands: an asymmetric stretch (~3400-3300 cm⁻¹) and a symmetric stretch (~3330-3250 cm⁻¹).[5]

-

Secondary Amine (-NHCH₃): Gives rise to one weaker, sharp band in the same region (~3350-3310 cm⁻¹).[5]

-

Expected Spectrum: The resulting spectrum for all isomers should show a complex pattern of approximately three peaks in this region. The absence of this three-peak pattern would immediately rule out these structures.

-

-

C-H Stretching (3100-2800 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.[3]

-

N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine appears here.[5]

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): Several sharp bands confirm the presence of the benzene ring.

-

Aromatic C-N Stretching (1335-1250 cm⁻¹): A strong band characteristic of aromatic amines.[5]

-

Aromatic C-O Stretching (1275-1200 cm⁻¹): A strong band confirming the aryl ether linkage.

While IR is excellent for functional group confirmation, it is less powerful than NMR for differentiating these specific positional isomers, as their spectra are expected to be very similar.

Comparative Mass Spectrometry (MS) Analysis

All four isomers have the same molecular formula (C₈H₁₂N₂O) and an exact mass of 152.09496 g/mol . Therefore, high-resolution mass spectrometry will show an identical molecular ion peak (M⁺˙) at m/z 152.0950. Differentiation must rely on analyzing the fragmentation patterns.

Predicted Fragmentation Pathways

-

Molecular Ion (M⁺˙): A strong peak at m/z = 152 is expected for all isomers. The odd molecular weight is consistent with the nitrogen rule (an odd number of nitrogen atoms).[6]

-

Loss of Methyl Radical (M-15): A common fragmentation is the loss of a methyl radical (•CH₃) from either the methoxy or N-methyl group, leading to a significant fragment ion at m/z = 137 . The relative intensity of this peak may vary slightly depending on the stability of the resulting cation.

-

Alpha-Cleavage: Cleavage of the bond beta to the nitrogen atom in the N-methyl group is a characteristic fragmentation for N-methyl anilines. This can lead to different pathways depending on the isomer.

-

Ring Fragmentation: Subsequent fragmentation of the aromatic ring can occur, but the initial fragmentation steps are the most diagnostic.[7]

Differentiation via MS alone is challenging and often requires careful comparison of fragmentation ratios against a known reference standard. It is best used to confirm molecular weight and complement NMR data.

Standardized Experimental Protocols

To ensure the acquisition of high-quality, comparable data, the following protocols should be considered as a baseline.

Analytical Workflow Diagram

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the amine isomer and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the sample is fully dissolved.

-

Solvent Choice: Chloroform-d (CDCl₃) is a good first choice. If N-H proton exchange is too rapid, DMSO-d₆ can be used to better resolve the N-H signals.

-

Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C{¹H} (proton-decoupled) spectrum. For ambiguous cases, 2D experiments like COSY (to establish H-H coupling) and NOESY (to establish through-space proximity) are highly recommended.

Protocol for FT-IR Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) is the simplest method. Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan immediately prior to the sample scan.

-

Analysis: Identify key peaks corresponding to N-H, C-H, C=C, C-N, and C-O bonds.

Protocol for Mass Spectrometry

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is ideal for these relatively volatile and thermally stable compounds.

-

GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Program a temperature ramp from ~100 °C to 280 °C to ensure good separation and peak shape.

-

MS Conditions: Use a standard EI energy of 70 eV. Acquire data over a mass range of m/z 40-300.

-

Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative intensities of the fragments between isomeric samples run under identical conditions.

Summary and Conclusion

Differentiating the positional isomers of 5-Methoxy-N¹-methylbenzene-1,2-diamine is a tractable but non-trivial analytical challenge that requires a multi-technique approach.

| Technique | Key Differentiating Feature |

| ¹H NMR | Primary Method. The number of signals, their chemical shifts, and especially the splitting patterns in the aromatic region (6.0-7.5 ppm) are unique to each isomer. |

| ¹³C NMR | Confirmatory. While all isomers show 6 aromatic signals, their precise chemical shifts provide a secondary fingerprint for comparison against a known standard. |

| IR Spec. | Functional Group ID. Confirms the presence of -NH₂, -NHCH₃, and Ar-O-CH₃ groups but offers limited power for differentiating these specific positional isomers. |

| MS | Molecular Weight ID. Confirms the molecular formula (M⁺˙ at m/z 152) and provides fragmentation patterns (e.g., M-15 at m/z 137) that can be used for comparison. |

Ultimately, ¹H NMR spectroscopy stands as the most definitive single technique for unambiguous structure elucidation. When combined with mass spectrometry to confirm molecular weight and IR spectroscopy to verify functional groups, this suite of analyses provides a robust and reliable method for identifying the correct isomer, ensuring the integrity and success of research and development endeavors.

References

-

Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024). YouTube. [Link]

-

Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]

-

Short Summary of 1H-NMR Interpretation. University of Puget Sound. [Link]

-

Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. (2008). ACD/Labs. [Link]

-

Infrared Spectroscopy of Aromatic Amines (Anilines). Illinois State University. [Link]

-

Proposed mechanisms for the fragmentation that lead to the... (n.d.). ResearchGate. [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). RSC. [Link]

-

Supporting Information - ScienceOpen. (n.d.). ScienceOpen. [Link]

-

Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. (1971). Semantic Scholar. [Link]

-

INFRARED SPECTROSCOPY (IR). Lehman College. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]

-

Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. (n.d.). ACS Publications. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Mass spectral fragmentation of aniline-1-carbon-13. (n.d.). Journal of the American Chemical Society. [Link]

-

Synthesis of N-methyl-o-phenylenediamine. PrepChem.com. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products